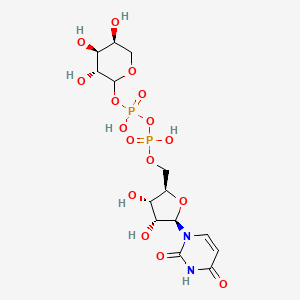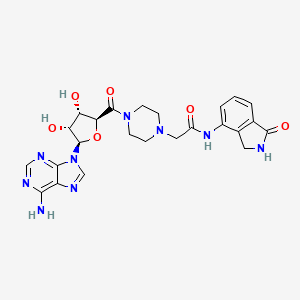
UDP-L-arabinose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-L-arabinose is a UDP-sugar having L-arabinose as the sugar component. It is a conjugate acid of an this compound(2-).
Scientific Research Applications
Role in Plant Development and Cell Wall Formation
UDP-L-arabinose is crucial in the incorporation of arabinose into plant cell wall polysaccharides. In plants like Arabidopsis thaliana, UDP-arabinose mutases (RGPs) located in the cytoplasm are essential for converting UDP-L-arabinopyranose to UDP-L-arabinofuranose, a key constituent of plant cell walls. Studies have shown that a significant reduction in the total L-Ara content in RGP1 and RGP2 knockout mutants leads to severe developmental defects, indicating the indispensability of this compound in plant growth and cell wall formation (Rautengarten et al., 2011).
Importance in Pollen Wall Morphogenesis
In rice (Oryza sativa), this compound plays a pivotal role in pollen wall morphogenesis. UDP-arabinopyranose mutases (UAMs) are involved in converting UDP-L-arabinopyranose to UDP-L-arabinofuranose, which is crucial for the biosynthesis of arabinofuranosyl residues in the pollen cell wall. Mutations affecting UAMs, particularly OsUAM3, have been linked to abnormalities in reproductive tissues and pollen cell wall formation, highlighting the significance of this compound in reproductive development (Sumiyoshi et al., 2015).
Enzymatic Activity and Molecular Characteristics
Research on enzymes like UDP-arabinopyranose mutases provides insights into the molecular characteristics and enzymatic mechanisms involving this compound. These studies help understand the conversion processes of this compound for cell wall and natural product biosynthesis in plants. The molecular features of these enzymes, including their enzymatic mechanism and oligomeric state, are crucial for understanding the biosynthesis of cell wall polysaccharides and natural products in plants (Saqib et al., 2019).
Synthesis and Application in Glycoengineering
The synthesis of this compound, such as through the conversion of sugar-1-phosphates using UDP-sugar pyrophosphorylases, is significant for glycoengineering and glycan production. This process, which involves recombinant enzymes and chemical synthesis, expands access to stereopure nucleotide sugars on a preparative scale. Such advancements have implications for the broader field of glycoengineering, providing tools for manipulating glycan structures in various biological applications (Wang et al., 2018).
Impact on Salt Stress Tolerance in Plants
This compound is also linked to the tolerance of plants to abiotic stress, such as salt stress. The synthesis of arabinosylated glycans, which involves this compound, is crucial for maintaining cell wall integrity under stress conditions. Mutations affecting the biosynthesis of this compound in plants like Arabidopsis can lead to reduced tolerance to high salinity, demonstrating the importance of this nucleotide sugar in plant stress responses (Zhao et al., 2019).
Properties
Molecular Formula |
C14H22N2O16P2 |
|---|---|
Molecular Weight |
536.28 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6+,8-,9+,10+,11+,12+,13?/m0/s1 |
InChI Key |
DQQDLYVHOTZLOR-OKQNPRBNSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-methyl-3-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]thiourea](/img/structure/B1240666.png)
![(2R)-2-[[(4-chlorophenyl)-phenylmethoxy]methyl]-1-[2-(4-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1240667.png)


![2-Carboxy-1-methyl-7-trifluoromethylimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1240671.png)
![Benzamide, 4-[(1R)-1-aminoethyl]-N-4-pyridinyl-](/img/structure/B1240672.png)

![N-{2-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-ethyl}-2-(2-oxo-azepan-1-yl)-acetamide](/img/structure/B1240675.png)
![Furo[2,3-b]furan-3-ol, hexahydro-](/img/structure/B1240676.png)
![3-[(4-Benzyl-piperazin-1-yl)-(4-tert-butyl-phenyl)-methyl]-phenol](/img/structure/B1240678.png)
